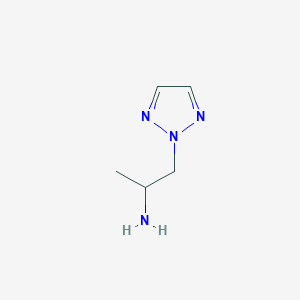
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their significant role in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is highly valued due to its stability and ability to participate in diverse chemical reactions, making it a versatile building block in organic synthesis .
准备方法
The synthesis of 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine typically involves “click” chemistry, a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of substituted phenyl azides with alkynes in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture . This reaction proceeds at room temperature and yields the desired triazole derivatives in good yields .
Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. The use of aqueous media and mild reaction conditions are particularly favored in industrial settings to minimize hazardous waste and energy consumption .
化学反应分析
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, converting the triazole derivatives into amines or other reduced forms.
Common reagents used in these reactions include copper catalysts for click chemistry, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used, but typically include various substituted triazoles and their derivatives .
科学研究应用
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, triazole derivatives have been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby blocking its enzymatic activity . This interaction is facilitated by the triazole ring’s ability to form hydrogen bonds and engage in hydrophobic interactions with the enzyme’s active site residues .
相似化合物的比较
1-(2H-1,2,3-Triazol-2-YL)propan-2-amine can be compared with other triazole derivatives such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol and fluconazole . While all these compounds share the triazole ring, their unique substituents and structural variations confer different biological activities and chemical properties. For example, fluconazole is a well-known antifungal agent, whereas this compound is more versatile in its applications across various fields .
Similar Compounds
- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol
- Fluconazole
- 1,2,3-Triazole analogs
属性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
1-(triazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C5H10N4/c1-5(6)4-9-7-2-3-8-9/h2-3,5H,4,6H2,1H3 |
InChI 键 |
XRQBEJMDNBSWHG-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1N=CC=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


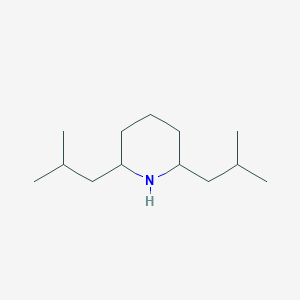
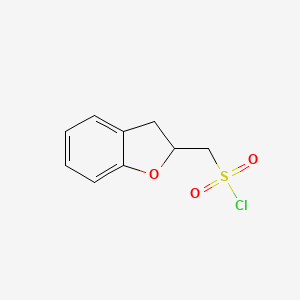
![Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate](/img/structure/B13216551.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13216553.png)
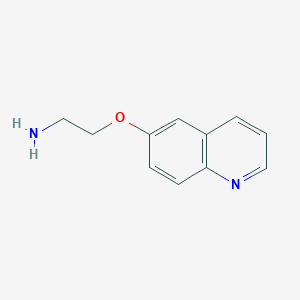
![Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13216571.png)
![6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13216575.png)
![2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13216576.png)
![2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13216583.png)
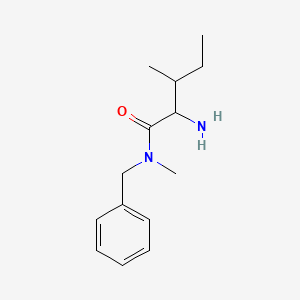
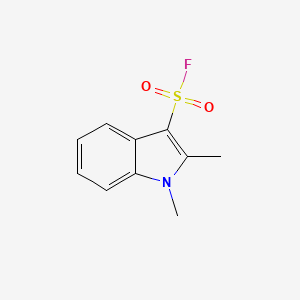
![tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13216607.png)
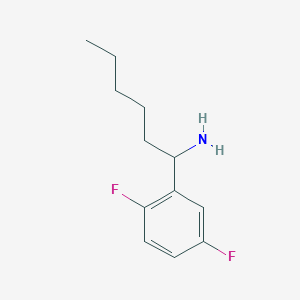
![2-[1-(Aminomethyl)cyclopropyl]butan-2-ol](/img/structure/B13216611.png)
